molecular formula C17H23NO3 B14325717 5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one CAS No. 110360-04-8

5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one

Cat. No.: B14325717
CAS No.: 110360-04-8
M. Wt: 289.4 g/mol
InChI Key: KKFDYVWVHNKWOS-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a ketone functional group. The presence of the 3,4-dimethoxyphenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one typically involves multiple steps. One common method includes the Michael addition of 2-methyl-1,3-cyclopentadione with but-3-ene-2-one to form an intermediate, which is then transformed into the target compound through the action of proline . Another approach involves the use of cesium carbonate to increase the yield of the bicyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The presence of the nitrogen atom and ketone group may also play a role in its biological activity by facilitating interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

110360-04-8

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-14(19)13(18)11-17)12-4-5-15(20-2)16(10-12)21-3/h4-5,10,13H,6-9,11H2,1-3H3

InChI Key

KKFDYVWVHNKWOS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC(=O)C1C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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